5-Fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride is a fluorinated heterocyclic compound belonging to the pyrrolopyridine family. This compound is notable for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C7H7FCl2N2, indicating the presence of fluorine and hydrochloride groups that enhance its solubility and biological activity. Its synthesis and characterization are of significant interest due to its potential therapeutic applications, particularly as an inhibitor of fibroblast growth factor receptors.
5-Fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride can be sourced from various chemical suppliers specializing in research-grade compounds. It is classified as a heterocyclic organic compound, specifically a pyrrolopyridine derivative. This classification is essential for understanding its reactivity and potential applications in drug development.
The synthesis of 5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 5-fluoroindole with suitable reagents under specific conditions to yield the desired pyrrolopyridine structure.
The synthetic route often employs fluorinated building blocks and cyclization agents that facilitate the formation of the pyrrolopyridine framework. For instance, the reaction conditions may include heating in a solvent such as acetonitrile or dichloromethane under reflux with the addition of bases or acids to promote cyclization. The yield of the reaction can be optimized by adjusting parameters such as temperature, time, and concentration of reactants.
The molecular structure of 5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride features a pyrrolopyridine core with a fluorine atom at the 5-position. The compound's IUPAC name is 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine.
These structural details are crucial for understanding the compound's reactivity and interactions with biological targets.
5-Fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride undergoes various chemical reactions typical for heterocyclic compounds. These include:
The specific conditions for these reactions depend on the desired product and may involve solvents like acetone or dichloromethane under controlled temperatures. For example, halogen exchange reactions often utilize sodium iodide in acetone to facilitate substitution.
The mechanism of action for 5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride primarily involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s binding affinity and specificity towards fibroblast growth factor receptors (FGFRs), which are crucial in regulating cell proliferation and differentiation.
Data from studies indicate that this compound can inhibit FGFR activity effectively, potentially leading to therapeutic effects in conditions characterized by abnormal cell growth.
5-Fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride is typically presented as a white solid with a melting point ranging from approximately 227 °C to 228 °C.
The compound exhibits solubility in polar solvents due to its hydrochloride form. Its stability under various conditions makes it suitable for further chemical modifications and applications in biological assays.
Relevant data include:
5-Fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride has significant applications in scientific research:
This compound's versatility makes it a valuable asset in both academic research and industrial applications aimed at drug discovery and development.
Pyrrolopyridine scaffolds constitute a structurally diverse class of nitrogen-fused bicyclic heterocycles that have demonstrated exceptional versatility in drug discovery. The pyrrolo[3,2-b]pyridine system specifically features a bridgehead nitrogen atom that creates distinct electronic environments across the ring system, enabling multifaceted molecular recognition properties. This scaffold's significance stems from its balanced physicochemical profile, including moderate log P values (typically 1.5-2.5), sufficient aqueous solubility for bioavailability, and molecular weights compatible with lead-likeness criteria. The presence of multiple hydrogen bond acceptors and donors facilitates targeted interactions with biological macromolecules, while the aromatic system enables π-stacking interactions with protein binding sites [3].
Recent drug discovery campaigns have exploited pyrrolopyridine cores as kinase inhibitor templates due to their ability to occupy adenine-binding pockets. For example, 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibition of fibroblast growth factor receptors (FGFRs), with compound 4h exhibiting IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3). This compound significantly inhibited proliferation and induced apoptosis in 4T1 breast cancer cells, while also suppressing migration and invasion—highlighting the scaffold's potential in oncology therapeutics. The structural similarity between [2,3-b] and [3,2-b] fused systems suggests overlapping pharmacophoric capabilities, with the [3,2-b] isomer offering distinct vectorial presentation of substituents [3].
Table 1: Selected Biologically Active Pyrrolopyridine Derivatives
Core Structure | Biological Activity | Key Findings | Reference |
---|---|---|---|
1H-Pyrrolo[2,3-b]pyridine | Fibroblast growth factor receptor inhibition | IC₅₀ = 7-25 nM against FGFR1-3; anti-proliferative in breast cancer cells | [3] |
5-Fluoro-1H-pyrrolo[3,2-b]pyridine | Chemical precursor | PubChem CID established; synthetic intermediate for complex molecules | [1] |
Pyrrolo[3,2-b]pyridine-3-carbaldehyde | Multifunctional building block | Enables diverse derivatization via aldehyde functionality | [2] |
The synthetic flexibility of pyrrolo[3,2-b]pyridine systems enables extensive structural diversification, as demonstrated by derivatives like 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS 1190322-05-4). This compound serves as a versatile building block where the aldehyde functionality permits further elaboration through condensation, reduction, or nucleophilic addition reactions. The strategic placement of fluorine at the 5-position modifies electron density throughout the π-system, potentially enhancing target affinity and altering metabolic susceptibility compared to non-fluorinated analogs. Such functionalized pyrrolopyridines provide critical entry points for structure-activity relationship studies in medicinal chemistry programs, particularly when incorporated into structure-based design strategies targeting nucleotide-binding domains [2].
Strategic fluorination of bioactive heterocycles represents a sophisticated approach to optimize drug-like properties through stereoelectronic modulation. The introduction of fluorine into pyrrolo[3,2-b]pyridine systems alters multiple physicochemical parameters: (1) Fluorine's strong electron-withdrawing effect (-I effect) decreases basicity of adjacent nitrogen atoms, modulating pKa by 1-3 units; (2) Enhanced dipole moments improve crystal packing and solubility; (3) Reduced metabolism at fluorinated sites improves metabolic stability; and (4) Modest lipophilicity increases (Δlog P ≈ +0.25 per fluorine) can improve membrane permeability. These effects collectively contribute to enhanced pharmacokinetic profiles without substantially increasing molecular weight [4] [6].
Electrophilic fluorination using reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a particularly effective method for introducing fluorine into electron-rich heterocyclic systems. This approach enables regioselective fluorination of pyrrolopyridine derivatives under mild conditions (e.g., 0°C in acetonitrile), as demonstrated in the synthesis of fluorinated dihydropyridines and pyridines. The fluorination of 1,2-dihydropyridines yields 3-fluoro-3,6-dihydropyridines, which subsequently eliminate hydrogen fluoride to form stable fluorinated pyridines—a transformation pathway potentially adaptable to pyrrolopyridine systems. The reaction proceeds through an electrophilic mechanism where Selectfluor® acts as a source of F⁺ equivalent, attacking electron-rich carbon centers. This methodology achieves fluorination yields of 72-91% for pyridine products, suggesting its potential applicability for synthesizing fluorinated pyrrolopyridines [6].
Table 2: Physicochemical Modifications Induced by Heterocyclic Fluorination
Property | Fluorine Effect | Impact on Drug Development |
---|---|---|
Lipophilicity | Moderate increase (π = +0.14) | Enhanced membrane permeability; altered distribution patterns |
pKa Modulation | Decreased basicity of adjacent nitrogens | Optimized ionization state for target engagement; improved solubility |
Metabolic Stability | Blockade of oxidative metabolism | Reduced clearance; extended half-life |
Dipole Moment | Increased by 0.5-1.5 D | Enhanced crystal lattice energy; improved solubility and formulation properties |
Conformational Effects | Altered ring geometry through gauche effects | Preorganization for target binding; enhanced selectivity |
The position of fluorination critically determines the magnitude of electronic effects throughout the pyrrolopyridine system. Fluorine incorporation at the 5-position of pyrrolo[3,2-b]pyridine (equivalent to the 3-position in pyridine numbering) demonstrates particularly pronounced effects due to proximity to both nitrogen atoms. This placement creates a "fluorine lever" that simultaneously influences the electron density of the pyrrole nitrogen (decreasing nucleophilicity) and pyridine-like nitrogen (moderating basicity). Computational studies indicate such ortho-fluorination can increase heterocyclic ring dipole moments by 0.8-1.2 Debye compared to non-fluorinated analogs, potentially enhancing aqueous solubility through strengthened water dipole interactions. These strategic modifications explain the growing preference for fluorinated pyrrolopyridines as kinase inhibitor cores, where balanced lipophilicity and targeted hydrogen bonding are essential for potency and selectivity [4] [6].
The synthetic methodology for 5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride typically involves sequential stages: (1) Construction of the pyrrolo[3,2-b]pyridine core via cyclization strategies; (2) Regioselective electrophilic fluorination using fluorinating agents like Selectfluor®; and (3) Dihydrochloride salt formation to enhance crystallinity and solubility. The critical fluorination step requires careful optimization of temperature (0°C to room temperature), solvent (acetonitrile demonstrates particular utility), and stoichiometry to maximize regioselectivity and minimize polyfluorination byproducts. The dihydrochloride salt formation represents the final refinement stage, converting the free base into a stable, crystalline solid with improved dissolution characteristics—essential properties for preclinical development [2] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4